molecular formula C5H14ClNO3S B6201509 1-amino-4-methanesulfonylbutan-2-ol hydrochloride CAS No. 2694729-59-2

1-amino-4-methanesulfonylbutan-2-ol hydrochloride

Cat. No.: B6201509
CAS No.: 2694729-59-2
M. Wt: 203.7
InChI Key:
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Description

1-amino-4-methanesulfonylbutan-2-ol hydrochloride (AMSOB-HCl) is an organic compound belonging to the class of sulfonamides. It is a white solid at room temperature, and is soluble in water, ethanol, and methanol. It is a derivative of sulfonamide, and is used in various scientific research applications. In particular, it is used in the synthesis of various compounds, as a catalyst in various reactions, and as a reagent in biochemical and physiological studies.

Scientific Research Applications

1-amino-4-methanesulfonylbutan-2-ol hydrochloride has a wide range of applications in scientific research. It is used as a catalyst in various reactions, such as the synthesis of various compounds, and as a reagent in biochemical and physiological studies. It is also used in the synthesis of some pharmaceuticals, and in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 1-amino-4-methanesulfonylbutan-2-ol hydrochloride is not fully understood. However, it is believed that it acts as a catalyst in various reactions by forming a complex with the reactants, and aiding in the formation of a new product.
Biochemical and Physiological Effects
This compound has a wide range of effects on biochemical and physiological processes. It is known to act as a catalyst in various biochemical and physiological reactions, and can be used to study the effects of various drugs on these processes. It has also been used to study the effects of various hormones on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-amino-4-methanesulfonylbutan-2-ol hydrochloride in laboratory experiments is that it is a relatively inexpensive and readily available reagent. Furthermore, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is that it is not as effective as some other reagents in some reactions.

Future Directions

There are many potential future directions for the use of 1-amino-4-methanesulfonylbutan-2-ol hydrochloride in scientific research. It could be used in the synthesis of more complex compounds, such as pharmaceuticals, or in the study of new biochemical and physiological processes. It could also be used to study the effects of various drugs on biochemical and physiological processes. Furthermore, it could be used to further understand the mechanism of action of this compound, and to develop new methods of synthesizing and using it in various applications.

Synthesis Methods

The synthesis of 1-amino-4-methanesulfonylbutan-2-ol hydrochloride is carried out by reacting 4-methanesulfonylbutan-2-ol with hydrochloric acid. The reaction is carried out at room temperature, and the resulting product is a white solid.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-amino-4-methanesulfonylbutan-2-ol hydrochloride involves the reaction of 4-methanesulfonylbutanal with nitromethane to form 4-methanesulfonylbut-2-enal, which is then reduced to 1-amino-4-methanesulfonylbut-2-en-1-ol. This compound is then reacted with hydrogen chloride to form the final product, 1-amino-4-methanesulfonylbutan-2-ol hydrochloride.", "Starting Materials": [ "4-methanesulfonylbutanal", "Nitromethane", "Sodium borohydride", "Hydrogen chloride gas" ], "Reaction": [ "Step 1: Reaction of 4-methanesulfonylbutanal with nitromethane in the presence of sodium borohydride to form 4-methanesulfonylbut-2-enal", "Step 2: Reduction of 4-methanesulfonylbut-2-enal with sodium borohydride to form 1-amino-4-methanesulfonylbut-2-en-1-ol", "Step 3: Reaction of 1-amino-4-methanesulfonylbut-2-en-1-ol with hydrogen chloride gas to form 1-amino-4-methanesulfonylbutan-2-ol hydrochloride" ] }

2694729-59-2

Molecular Formula

C5H14ClNO3S

Molecular Weight

203.7

Purity

95

Origin of Product

United States

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